N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 941886-52-8
VCID: VC4491509
InChI: InChI=1S/C17H16F2N2O3S/c1-11-3-5-13(21-7-2-8-25(21,23)24)10-16(11)20-17(22)12-4-6-14(18)15(19)9-12/h3-6,9-10H,2,7-8H2,1H3,(H,20,22)
SMILES: CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C17H16F2N2O3S
Molecular Weight: 366.38

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide

CAS No.: 941886-52-8

Cat. No.: VC4491509

Molecular Formula: C17H16F2N2O3S

Molecular Weight: 366.38

* For research use only. Not for human or veterinary use.

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide - 941886-52-8

Specification

CAS No. 941886-52-8
Molecular Formula C17H16F2N2O3S
Molecular Weight 366.38
IUPAC Name N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-difluorobenzamide
Standard InChI InChI=1S/C17H16F2N2O3S/c1-11-3-5-13(21-7-2-8-25(21,23)24)10-16(11)20-17(22)12-4-6-14(18)15(19)9-12/h3-6,9-10H,2,7-8H2,1H3,(H,20,22)
Standard InChI Key BCTIDFLAFLHLLX-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3)F)F

Introduction

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure containing an isothiazolidine-1,1-dioxide moiety, a methylphenyl group, and a difluorobenzamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis and Characterization

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide typically involves:

  • Intermediate Formation: Preparation of the isothiazolidine ring through cyclization reactions.

  • Coupling Reaction: Attachment of the methylphenyl group to the isothiazolidine core.

  • Amide Bond Formation: Reaction with a difluorobenzoyl chloride derivative to form the final product.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups such as C=O and S=O.

Biological Activities

This compound may exhibit properties such as:

  • Anti-inflammatory Activity: The sulfonamide moiety is known for its ability to inhibit enzymes like carbonic anhydrase.

  • Anticancer Potential: Fluorinated compounds often show enhanced bioactivity due to increased metabolic stability and binding affinity for biological targets.

  • Enzyme Inhibition: The amide bond and aromatic substitutions could interact with enzymes like proteases or kinases.

Applications in Medicinal Chemistry

The compound's structure makes it a candidate for:

  • Development of anti-inflammatory drugs targeting pathways like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Design of anticancer agents due to its potential interaction with DNA or proteins involved in cell proliferation.

  • Exploration as an antimicrobial agent, given the activity of sulfonamides against bacterial enzymes.

Data Table

PropertyDetails
Molecular FormulaC15H12F2N2O3S
Molecular Weight342.33 g/mol
Functional GroupsSulfonamide, Benzamide
Potential Biological ActivityAnti-inflammatory, Anticancer
Characterization TechniquesNMR, MS, IR

Future Research Directions

Further studies are needed to:

  • Evaluate its pharmacokinetics and bioavailability in vivo.

  • Conduct molecular docking studies to predict binding affinities with biological targets.

  • Perform cytotoxicity assays on cancer cell lines to confirm anticancer potential.

  • Investigate its effects on inflammatory pathways in preclinical models.

This compound represents a promising scaffold for drug discovery efforts due to its diverse functional groups and potential biological activities.

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